molecular formula C14H20ClN3O3 B13397929 4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide

4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide

Cat. No.: B13397929
M. Wt: 313.78 g/mol
InChI Key: QSYFKXCSCMDRJC-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide is a chemical compound with a complex structure that includes an amino group, a chloro group, and two methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding benzoyl chloride. This intermediate is then reacted with piperidine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamides, while substitution of the methoxy groups can produce a variety of functionalized benzamides.

Scientific Research Applications

4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-chloro-2,3-dimethoxy-N-(piperidin-4-YL)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20ClN3O3

Molecular Weight

313.78 g/mol

IUPAC Name

4-amino-5-chloro-2,3-dimethoxy-N-piperidin-4-ylbenzamide

InChI

InChI=1S/C14H20ClN3O3/c1-20-12-9(7-10(15)11(16)13(12)21-2)14(19)18-8-3-5-17-6-4-8/h7-8,17H,3-6,16H2,1-2H3,(H,18,19)

InChI Key

QSYFKXCSCMDRJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1C(=O)NC2CCNCC2)Cl)N)OC

Origin of Product

United States

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